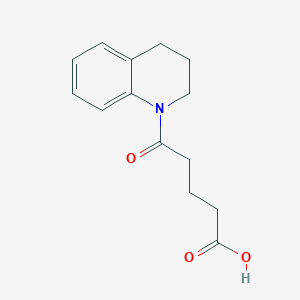
5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acid, also known as Dihydroquinolinone, is a chemical compound that has been widely used in scientific research. It is a versatile chemical that has been used in a variety of applications, including drug discovery, chemical biology, and medicinal chemistry. The purpose of
作用机制
The mechanism of action of 5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins. It has been shown to inhibit the activity of kinases, proteases, and phosphatases, as well as the binding of proteins to DNA and RNA.
Biochemical and Physiological Effects
5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation. It has also been shown to have neuroprotective effects and to improve cognitive function.
实验室实验的优点和局限性
5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone has several advantages for lab experiments, including its versatility, ease of synthesis, and low toxicity. However, it also has some limitations, including its limited solubility in water and its potential for off-target effects.
未来方向
There are several future directions for the use of 5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone in scientific research. One area of focus is the development of new drugs based on the 5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone scaffold. Another area of focus is the use of 5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone as a probe for the study of cellular signaling pathways and protein-protein interactions. Additionally, there is potential for the use of 5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone in the development of imaging agents for the diagnosis and treatment of diseases.
Conclusion
In conclusion, 5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone is a versatile chemical compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone has the potential to be a valuable tool for the development of new drugs and the study of cellular signaling pathways and protein-protein interactions.
合成方法
5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone can be synthesized through a variety of methods, including the Hantzsch reaction, the Povarov reaction, and the Friedlander synthesis. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. The Povarov reaction involves the reaction of an arylamine, an aldehyde, and an alkene in the presence of a Lewis acid catalyst. The Friedlander synthesis involves the reaction of an arylamine and a ketone in the presence of a Lewis acid catalyst.
科学研究应用
5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone has been extensively used in scientific research, particularly in the fields of drug discovery, chemical biology, and medicinal chemistry. It has been used as a scaffold for the development of new drugs, including anticancer, antibacterial, and antiviral agents. It has also been used as a probe for the study of enzyme inhibition, protein-protein interactions, and cellular signaling pathways.
属性
IUPAC Name |
5-(3,4-dihydro-2H-quinolin-1-yl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(8-3-9-14(17)18)15-10-4-6-11-5-1-2-7-12(11)15/h1-2,5,7H,3-4,6,8-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRYMWSVIWUTEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dihydroquinolin-1(2H)-yl)-5-oxopentanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B5776355.png)
![N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5776366.png)

![3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5776392.png)
![{4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5776402.png)

![N,5-dimethyl-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5776412.png)